Carprofen Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carprofen Methyl Ester is a derivative of Carprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: Carprofen Methyl Ester can be synthesized from Carprofen through esterification. The process involves treating Carprofen with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester derivative .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process typically involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Carprofen Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to Carprofen and methanol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly on the aromatic ring, leading to halogenated or nitrated derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products:
Hydrolysis: Carprofen and methanol.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Carprofen Methyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Mechanism of Action
The mechanism of action of Carprofen Methyl Ester is similar to that of Carprofen. It primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The methyl ester group may influence the compound’s pharmacokinetics, potentially altering its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Ibuprofen Methyl Ester: Another NSAID methyl ester derivative with similar anti-inflammatory properties.
Naproxen Methyl Ester: A methyl ester derivative of Naproxen, used for its analgesic and anti-inflammatory effects.
Ketoprofen Methyl Ester: Similar in structure and function, used in pain and inflammation management
Uniqueness: Carprofen Methyl Ester is unique due to its specific structural modifications, which can influence its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
methyl 2-(6-chloro-9H-carbazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-9(16(19)20-2)10-3-5-12-13-8-11(17)4-6-14(13)18-15(12)7-10/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOODRXOEIQMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.